Selective Iodine-Directed Stille Coupling with Pd-BINAP Preserves Chlorine for Subsequent Functionalization
In Pd-BINAP catalyzed Stille coupling reactions, the iodine atom of 3-chloro-5-iodopyridine exhibits markedly higher reactivity than the chlorine atom, enabling exclusive functionalization at the 5-position while preserving the chlorine intact for subsequent transformations . Similarly, regioselective palladium-catalyzed amination with anilines using Pd-BINAP and excess cesium carbonate targets the iodine atom preferentially, producing amination at the 5-position with high yield and good selectivity .
| Evidence Dimension | Chemoselectivity (I vs. Cl) in Pd-catalyzed coupling/amination |
|---|---|
| Target Compound Data | Iodine site selectively reacts; chlorine site remains intact |
| Comparator Or Baseline | Mono-halogenated analogs (3-iodopyridine or 3-chloropyridine) lack this orthogonal reactivity pair |
| Quantified Difference | Qualitative: Exclusive iodine-site reactivity enables sequential functionalization |
| Conditions | Pd-BINAP catalyst system with cesium carbonate base |
Why This Matters
The ability to perform two sequential, site-differentiated reactions on the same molecule reduces synthetic step count and improves overall yield, making this compound cost-effective for multi-step medicinal chemistry campaigns.
